4-[(E)-{[4-(dimethylamino)phenyl]imino}methyl]phenyl 3,5-dinitrobenzoate
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Overview
Description
4-({[4-(DIMETHYLAMINO)PHENYL]IMINO}METHYL)PHENYL 3,5-DINITROBENZOATE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dimethylamino group, an imino group, and a dinitrobenzoate moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[4-(DIMETHYLAMINO)PHENYL]IMINO}METHYL)PHENYL 3,5-DINITROBENZOATE typically involves a multi-step process. One common method includes the formation of a Schiff base through the condensation of 4-(dimethylamino)benzaldehyde with an appropriate amine. This intermediate is then reacted with 3,5-dinitrobenzoic acid or its derivatives under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-({[4-(DIMETHYLAMINO)PHENYL]IMINO}METHYL)PHENYL 3,5-DINITROBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Major Products Formed
Oxidation: Corresponding oxides or nitro compounds.
Reduction: Amines or alcohols.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
4-({[4-(DIMETHYLAMINO)PHENYL]IMINO}METHYL)PHENYL 3,5-DINITROBENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-({[4-(DIMETHYLAMINO)PHENYL]IMINO}METHYL)PHENYL 3,5-DINITROBENZOATE involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino and imino groups play a crucial role in its binding to enzymes or receptors, leading to the modulation of biochemical pathways. The dinitrobenzoate moiety may contribute to its reactivity and interaction with cellular components .
Comparison with Similar Compounds
Similar Compounds
4-{bis[4-(dimethylamino)phenyl]methyl}phenol: A tertiary amino compound with similar structural features.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with a dimethylamino group and an imino group.
(E)-[4-(dimethylamino)phenyl]-vinylquinoxalines: Compounds with dimethylamino groups used in the synthesis of NLO chromophores.
Uniqueness
4-({[4-(DIMETHYLAMINO)PHENYL]IMINO}METHYL)PHENYL 3,5-DINITROBENZOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C22H18N4O6 |
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Molecular Weight |
434.4 g/mol |
IUPAC Name |
[4-[[4-(dimethylamino)phenyl]iminomethyl]phenyl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C22H18N4O6/c1-24(2)18-7-5-17(6-8-18)23-14-15-3-9-21(10-4-15)32-22(27)16-11-19(25(28)29)13-20(12-16)26(30)31/h3-14H,1-2H3 |
InChI Key |
SNVLAOAKFYWCNH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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